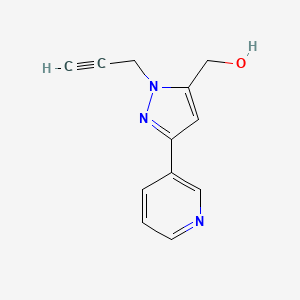
1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole
Übersicht
Beschreibung
“1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride which readily formed pyrazoline intermediates under mild conditions .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones which provides a broad range of pyrazole derivatives .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antituberculosis Agents
Pyrazole derivatives, including “1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole”, have been identified as potent antituberculosis agents. Their structural framework allows for the inhibition of mycobacterial growth, making them valuable in the development of new antituberculosis drugs .
Antimicrobial and Antifungal Applications
The pyrazole core is known to exhibit significant antimicrobial and antifungal properties. This compound can be utilized in the synthesis of new drugs that target resistant strains of bacteria and fungi, addressing a growing concern in public health .
Anti-inflammatory Properties
Research has shown that pyrazole derivatives can act as anti-inflammatory agents. This is particularly relevant in the treatment of chronic inflammatory diseases, where “1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole” could serve as a lead compound for developing new anti-inflammatory medications .
Anticancer Research
The pyrazole moiety is a key element in the design of anticancer drugs. Its ability to interfere with the proliferation of cancer cells makes it a promising candidate for inclusion in chemotherapeutic agents .
Antidiabetic Drug Development
Pyrazole derivatives have been explored for their potential in treating diabetes. They can modulate the activity of enzymes involved in glucose metabolism, offering a pathway for the creation of novel antidiabetic drugs .
Agrochemistry: Pesticide Synthesis
In agrochemistry, pyrazole derivatives are used to synthesize pesticides. Their structural versatility allows for the creation of compounds that are effective against a wide range of agricultural pests .
Coordination Chemistry
“1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole” can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes have potential applications in catalysis and materials science .
Organometallic Chemistry
The iodine atom present in the compound makes it suitable for use in organometallic reactions, such as cross-coupling processes, which are fundamental in the synthesis of complex organic molecules .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
It’s known that iodine can catalyze the formation of a pyrazole structure . This might suggest that the iodine in the compound plays a crucial role in its interaction with its targets.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Pharmacokinetics
The compound’s density has been reported as 1936 g/mL at 25 °C , which might influence its bioavailability.
Result of Action
Similar compounds have shown various biological activities .
Eigenschaften
IUPAC Name |
1-ethyl-4-iodo-5-methyl-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2/c1-3-15-9(2)11(13)12(14-15)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVQVEPADWPNPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CC=CC=C2)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1490151.png)
![2-(3-Chloropyrazin-2-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1490152.png)









